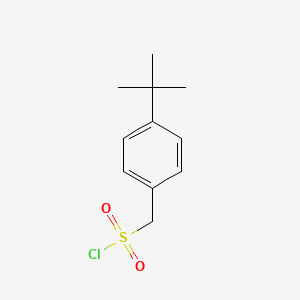

(4-tert-butylphenyl)methanesulfonyl Chloride

説明

(4-tert-butylphenyl)methanesulfonyl chloride is a chemical compound that belongs to the class of aromatic multisulfonyl chlorides. These compounds are characterized by their sulfonyl chloride groups attached to an aromatic ring, which in this case is further substituted with a tert-butyl group. The presence of the tert-butyl group is likely to influence the physical and chemical properties of the compound, such as its solubility, reactivity, and steric hindrance during chemical reactions .

Synthesis Analysis

The synthesis of aromatic multisulfonyl chlorides, including those with tert-butyl groups, typically involves a sequence of reactions that culminate in the oxidative chlorination of certain precursors. The paper titled "Synthesis of functional aromatic multisulfonyl chlorides and their masked precursors" describes a general method for synthesizing such compounds, which may be applicable to the synthesis of (4-tert-butylphenyl)methanesulfonyl chloride. The final step often consists of chlorosulfonation of compounds with activated aromatic positions, which suggests that the tert-butyl group may serve as a directing group in the synthesis .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of (4-tert-butylphenyl)methanesulfonyl chloride, they do provide insights into the structure of related compounds. For instance, the structural and spectroscopic studies of complexes involving similar bis(sulfonyl) methane derivatives indicate that these molecules can form stable complexes with other compounds, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). This suggests that (4-tert-butylphenyl)methanesulfonyl chloride could also participate in complex formation, potentially affecting its molecular interactions and properties .

Chemical Reactions Analysis

The reactivity of (4-tert-butylphenyl)methanesulfonyl chloride can be inferred from studies on similar sulfonyl chlorides. These compounds are typically reactive towards nucleophiles due to the presence of the sulfonyl chloride group, which can be displaced in substitution reactions. The tert-butyl group may influence the reactivity by providing steric hindrance, which could affect the rate and selectivity of the reactions. The papers do not provide specific case studies on the chemical reactions of (4-tert-butylphenyl)methanesulfonyl chloride, but the general behavior of sulfonyl chlorides can be extrapolated to this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-tert-butylphenyl)methanesulfonyl chloride are not directly discussed in the provided papers. However, based on the properties of related aromatic multisulfonyl chlorides, it can be expected that this compound would exhibit properties typical of sulfonyl chlorides, such as being a solid at room temperature, having a relatively high melting point, and being soluble in organic solvents. The tert-butyl group may also impart additional lipophilicity to the compound, affecting its solubility profile .

科学的研究の応用

Sulfenic Acids in the Gas Phase

A study by Lacombe et al. (1996) examined the thermolysis of compounds related to methanesulfonyl chloride, including methyl methanethiosulfinate and methyl tert-butyl sulfoxide. The research focused on understanding the electronic structure and thermal stability of methanesulfenic acid, which is relevant to the chemical behavior of methanesulfonyl chloride derivatives in the gas phase (Lacombe et al., 1996).

Pd-catalyzed N-arylation of Methanesulfonamide

Rosen et al. (2011) reported on a Pd-catalyzed cross-coupling method involving methanesulfonyl chloride. This method is significant in avoiding genotoxic impurities, highlighting its utility in synthesizing compounds like dofetilide (Rosen et al., 2011).

Polymer Modification with Alkylsulphenyl Chlorides

The study by Buchan and Cameron (1978) explored the addition of compounds like methanesulphenyl chloride to cis-1,4-polybutadiene, demonstrating its potential in polymer modification and synthesis. They found this addition to be highly regioselective, forming long sequences of saturated units (Buchan & Cameron, 1978).

Sodium Insertion into Vanadium Pentoxide

Su et al. (2001) investigated the electrochemical properties of vanadium pentoxide films in an electrolyte containing methanesulfonyl chloride, revealing its application in potential cathode materials for energy storage (Su et al., 2001).

Synthesis of Tetraphenylmethane-Based Molecular Materials

Yeh et al. (2001) synthesized tetraphenylmethane-based compounds for application in light-emitting devices. These compounds, including tert-butylphenyl derivatives, were characterized for their electrochemical and spectroscopic characteristics, illustrating their potential in electronic applications (Yeh et al., 2001).

特性

IUPAC Name |

(4-tert-butylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2S/c1-11(2,3)10-6-4-9(5-7-10)8-15(12,13)14/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJDUPGGBSPJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383290 | |

| Record name | (4-tert-butylphenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-tert-butylphenyl)methanesulfonyl Chloride | |

CAS RN |

519056-61-2 | |

| Record name | (4-tert-butylphenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1273200.png)